molecular formula C18H19N3O4 B14148077 (2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)

(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)

Cat. No.: B14148077
M. Wt: 341.4 g/mol
InChI Key: WYNDJTBNUFDNJE-FGKKRVJFSA-N
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Description

(E)-N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a furan ring, a hydrazinyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of (E)-N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan-2-yl ethylidene hydrazine intermediate. This intermediate is then reacted with a suitable oxoethyl compound under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other hydrazinyl derivatives and furan-containing molecules. Compared to these compounds, (E)-N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

(E)-N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H19N3O4/c1-13(15-8-5-11-25-15)20-21-18(23)12-19-17(22)10-9-14-6-3-4-7-16(14)24-2/h3-11H,12H2,1-2H3,(H,19,22)(H,21,23)/b10-9+,20-13-

InChI Key

WYNDJTBNUFDNJE-FGKKRVJFSA-N

Isomeric SMILES

C/C(=N/NC(=O)CNC(=O)/C=C/C1=CC=CC=C1OC)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)CNC(=O)C=CC1=CC=CC=C1OC)C2=CC=CO2

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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